molecular formula C10H14O2 B8761191 EINECS 275-936-8 CAS No. 71735-24-5

EINECS 275-936-8

Cat. No.: B8761191
CAS No.: 71735-24-5
M. Wt: 166.22 g/mol
InChI Key: SCVHSGMZAPHRIW-UHFFFAOYSA-N
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Description

EINECS 275-936-8 is a bicyclic compound with the molecular formula C₁₀H₁₄O₂ It is characterized by a bicyclo[221]heptane structure with a hydroxymethyl group and an ethanone group attached

Preparation Methods

The synthesis of EINECS 275-936-8 typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of bicyclo[2.2.1]hept-5-en-2-one.

    Hydroxymethylation: The bicyclo[2.2.1]hept-5-en-2-one undergoes hydroxymethylation using formaldehyde and a base such as sodium hydroxide to introduce the hydroxymethyl group.

    Ethanone Introduction: The hydroxymethylated intermediate is then reacted with an appropriate reagent, such as acetyl chloride, to introduce the ethanone group.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

EINECS 275-936-8 undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form ethers or esters.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

EINECS 275-936-8 has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of EINECS 275-936-8 involves its interaction with specific molecular targets and pathways. The hydroxymethyl and ethanone groups play a crucial role in its reactivity and interactions with biological molecules. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

EINECS 275-936-8 can be compared with other similar compounds, such as:

    Bicyclo[2.2.1]hept-5-en-2-one: This compound lacks the hydroxymethyl and ethanone groups, making it less reactive in certain chemical reactions.

    1-[2-(Hydroxymethyl)bicyclo[2.2.1]hept-5-EN-2-YL]methanol: This compound has a hydroxymethyl group instead of an ethanone group, which affects its chemical properties and reactivity.

    1-[2-(Hydroxymethyl)bicyclo[2.2.1]hept-5-EN-2-YL]acetic acid: This compound has a carboxylic acid group instead of an ethanone group, leading to different chemical behavior and applications.

Properties

CAS No.

71735-24-5

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

1-[2-(hydroxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]ethanone

InChI

InChI=1S/C10H14O2/c1-7(12)10(6-11)5-8-2-3-9(10)4-8/h2-3,8-9,11H,4-6H2,1H3

InChI Key

SCVHSGMZAPHRIW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1(CC2CC1C=C2)CO

Origin of Product

United States

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